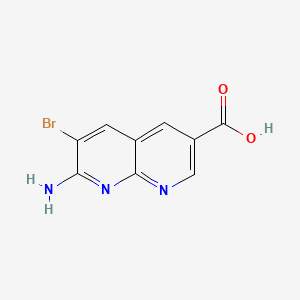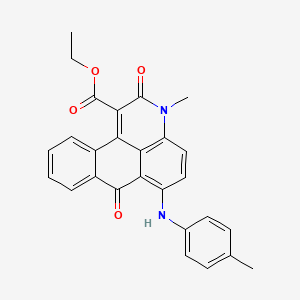
5-Dimethylaminomethyl-2-methoxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylaminomethyl-2-methoxy-benzaldehyde is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzaldehyde, featuring a dimethylaminomethyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methoxybenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Dimethylaminomethyl-2-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and dimethylaminomethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
Oxidation: 5-Dimethylaminomethyl-2-methoxybenzoic acid.
Reduction: 5-Dimethylaminomethyl-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Dimethylaminomethyl-2-methoxy-benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. The dimethylaminomethyl group enhances its reactivity, allowing it to form stable intermediates and products. The methoxy group also influences its chemical behavior by donating electron density to the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Dimethylaminomethyl)-5-methoxyphenol: Similar structure with a phenol group.
Uniqueness
5-Dimethylaminomethyl-2-methoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the dimethylaminomethyl and methoxy groups makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-9-4-5-11(14-3)10(6-9)8-13/h4-6,8H,7H2,1-3H3 |
Clave InChI |
FKWQCOYGLJPUQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)



![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)



